
2,6-Dibromo-3-fluoroisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2Br2FNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-fluoroisonicotinic acid typically involves the bromination and fluorination of isonicotinic acid. One common method is the direct bromination of 3-fluoroisonicotinic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,6-Dibromo-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol under reflux conditions.
Major Products
Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
2,6-Dibromo-3-fluoroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,6-Dibromo-3-fluoroisonicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would vary based on the biological context and the specific target molecules.
相似化合物的比较
Similar Compounds
2,6-Dibromoisonicotinic acid: Lacks the fluorine atom at position 3, which may affect its reactivity and binding properties.
3-Fluoroisonicotinic acid: Lacks the bromine atoms at positions 2 and 6, resulting in different chemical and biological properties.
2,6-Dichloro-3-fluoroisonicotinic acid: Chlorine atoms replace the bromine atoms, potentially altering its reactivity and applications.
Uniqueness
2,6-Dibromo-3-fluoroisonicotinic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These substituents can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H2Br2FNO2 |
|---|---|
分子量 |
298.89 g/mol |
IUPAC 名称 |
2,6-dibromo-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) |
InChI 键 |
AHCOQZKMUIDGFX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Br)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
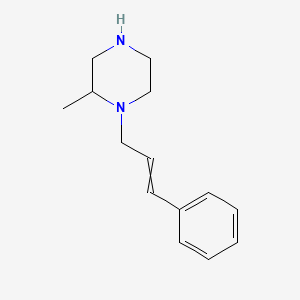
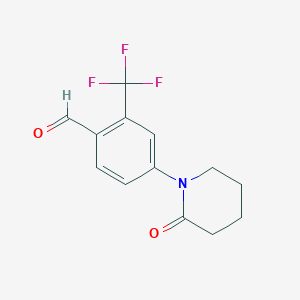
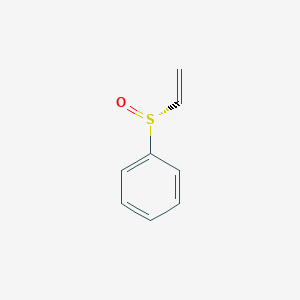
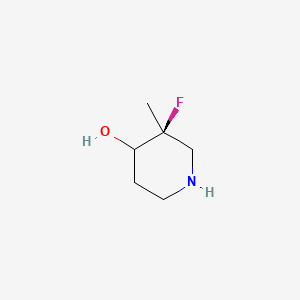
![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
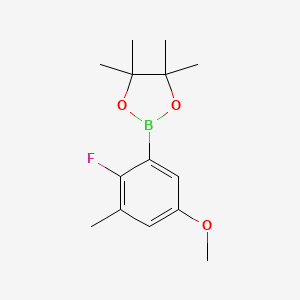
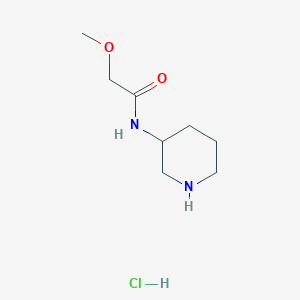
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
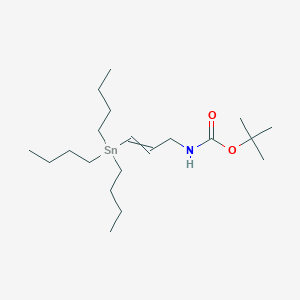
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
